N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride
Description
Historical Context of Benzoisoxazole Derivatives in Medicinal Chemistry
1.1.1 Early Development and Therapeutic Applications
Benzisoxazole derivatives have been pivotal in drug discovery since the 1970s, with zonisamide (an anticonvulsant) and risperidone (an antipsychotic) serving as landmark examples. These compounds leverage the benzisoxazole scaffold’s ability to traverse biological barriers and interact with diverse targets, including ion channels and neurotransmitter receptors. Early studies highlighted their efficacy in neurological disorders, driven by their capacity to modulate sodium channels, T-type calcium channels, and GABAergic/glutamatergic systems.
1.1.2 Evolution in Synthetic Methodologies
Advances in synthetic chemistry have expanded the accessibility of benzisoxazole derivatives. Key methodologies include:
- Cyanation reactions : Utilizing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with Lewis acids to construct 2-aminobenzoxazoles.
- Smiles rearrangement : Activating benzoxazole-2-thiol with chloroacetyl chloride to introduce N-substituents via intramolecular nucleophilic attack.
- Friedel-Crafts acylation : Employing 1,3-difluorobenzene and acid chlorides to generate fluorinated intermediates.
These methods enable precise functionalization of the benzisoxazole core, critical for optimizing structure-activity relationships (SAR).
1.1.3 Pharmacological Diversity
Benzisoxazole derivatives exhibit a broad therapeutic spectrum:
Structural Significance of Aminomethylphenyl Substituents
1.2.1 Electronic and Steric Effects
The 4-aminomethylphenyl group introduces:
- Hydrogen-bonding capacity : The primary amine facilitates interactions with polar residues in biological targets.
- Electron-donating properties : The aminomethyl group enhances electron density at the benzisoxazole ring, influencing redox stability.
- Steric modulation : The bulk of the substituent may restrict rotational freedom, optimizing binding orientation.
1.2.2 Pharmacokinetic Implications
- Solubility : The hydrochloride salt increases ionic character, enhancing aqueous solubility compared to non-ionized forms.
- Metabolic stability : Protonation of the amine reduces susceptibility to oxidative degradation, a common challenge in amine-containing drugs.
1.2.3 Bioactivity Correlations
Aminomethylphenyl substituents are associated with:
- Enhanced receptor binding : Seen in serotonin (5-HT~2A~) and dopamine (D~2~) receptor antagonists.
- Reduced toxicity : Altered metabolic pathways may mitigate hepatotoxicity, as observed in anti-inflammatory benzoxazole derivatives.
Rationale for Hydrochloride Salt Formation
1.3.1 Physicochemical Advantages
The hydrochloride salt offers critical improvements over the free base:
1.3.2 Pharmacodynamic Benefits
- Predictable dissolution : Ionic form ensures consistent release in gastrointestinal fluids.
- Enhanced bioavailability : Improved solubility may increase absorption, particularly for BCS Class II drugs (low solubility, high permeability).
1.3.3 Synthetic Considerations
Hydrochloride salt formation typically involves:
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-1,2-benzoxazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O.ClH/c15-9-10-5-7-11(8-6-10)16-14-12-3-1-2-4-13(12)18-17-14;/h1-8H,9,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTINLFIPODXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Core Synthesis
The benzo[D]isoxazole core, a fused bicyclic isoxazole system, can be synthesized by various regioselective cycloaddition and condensation methods. The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, or by condensation reactions involving β-ketonitriles and hydroxylamine derivatives.
1,3-Dipolar Cycloaddition:
A common method involves generating nitrile oxides in situ, which then undergo cycloaddition with alkynes to form isoxazoles. This method can be catalyzed by bases such as DBU or performed under metal-free conditions. For example, Mohammed et al. demonstrated a metal-free 1,3-dipolar addition of nitrile oxides with alkynes using DBU as a promoter. Kesornpun et al. further optimized this reaction under acidic aqueous conditions to improve yields and environmental compatibility.Condensation of β-Ketonitriles with Hydroxylamine:
Treatment of β-ketonitriles with hydroxylamine in aqueous ethanol affords 3-aminoisoxazoles, which are key intermediates for further functionalization. This method is mild and efficient, offering good yields of aminoisoxazole derivatives.Environmentally Benign and Catalytic Methods:
Several green chemistry approaches have been reported, including ionic liquid-mediated synthesis and ultrasound-assisted reactions without catalysts, which provide high yields and mild reaction conditions.
Formation of the Hydrochloride Salt
The hydrochloride salt form of the compound is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether. This step improves the compound's stability, solubility, and handling properties.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoxazole ring formation | Cycloaddition of nitrile oxides with alkynes; or condensation of β-ketonitriles with hydroxylamine | Formation of benzo[D]isoxazole core |
| 2 | Aminomethylphenyl substitution | Reductive amination of 4-aminobenzaldehyde derivatives with amine, followed by NaBH4 reduction | Introduction of N-(4-(aminomethyl)phenyl) group |
| 3 | Salt formation | Treatment with HCl in ethanol or suitable solvent | Formation of hydrochloride salt |
Detailed Research Findings and Notes
Regioselectivity and Yield:
The regioselective formation of the isoxazole ring is critical for obtaining the desired substitution pattern. Denmark and Kallemeyn (2005) and subsequent researchers have developed one-pot methods that offer high regioselectivity and yield for 3,5-disubstituted isoxazoles, which can be adapted for the benzo-fused system.Catalyst-Free and Green Methods:
Recent advances emphasize environmentally benign conditions, such as ultrasound radiation and ionic liquids, which minimize hazardous waste and improve reaction efficiency.Functional Group Compatibility:
The synthetic routes accommodate various substituents on the phenyl ring, allowing for the introduction of the aminomethyl group without affecting the isoxazole ring integrity.One-Pot and Stepwise Approaches:
While one-pot syntheses increase efficiency, stepwise methods involving preformed intermediates (e.g., imines) often provide better control over product purity and yield.
Data Table: Selected Synthetic Conditions and Yields for Isoxazole Derivatives (Adapted from Literature)
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Nitrile oxide + alkyne (DBU) | DBU, room temp, metal-free | 75–90 | High regioselectivity, mild conditions |
| β-Ketonitrile + hydroxylamine | Aqueous ethanol, reflux | 60–85 | Efficient for 3-aminoisoxazoles |
| Ionic liquid-mediated synthesis | [BMIM]X ionic liquid, β-diketone, hydroxylamine | 80–95 | Recyclable catalyst, green chemistry |
| Reductive amination | 4-aminobenzaldehyde, NaBH4, EtOH, reflux | 70–95 | Stepwise imine formation improves yield |
| Cu-catalyzed N-arylation | Aryl bromide, amine, Cu catalyst, base | 65–90 | Versatile for aryl amine derivatives |
Chemical Reactions Analysis
Types of Reactions
N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different set of products compared to reduction or substitution reactions.
Scientific Research Applications
N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, biochemical research, diagnostic applications, and material science . It has the molecular formula C14H14ClN3O and a molecular weight of 275.73 . The CAS number for this compound is 1184997-37-2 .
Scientific Research Applications
Pharmaceutical Development: this compound is explored as a potential therapeutic agent for treating various diseases, especially in oncology and neurology, because of its interactions with specific biological targets . Aminobenzisoxazole compounds are suitable as agonists or partial agonists of the α7-nicotinic acetylcholine receptor and can be used to maintain, treat, and/or improve cognitive function .
Biochemical Research: This compound serves as a tool in studying enzyme activities and cellular processes, which helps researchers understand complex biochemical pathways and develop new drugs .
Diagnostic Applications: this compound is investigated for its potential role in developing diagnostic assays, particularly in identifying certain biomarkers associated with diseases .
Material Science: It is used in synthesizing novel materials, contributing to advancements in polymer chemistry and nanotechnology, which can lead to improved materials with unique properties .
Environmental Studies: Researchers are exploring its potential in environmental applications like pollutant degradation and remediation processes, making it relevant in sustainability efforts .
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs include aromatic amines and heterocyclic derivatives with comparable functional groups. Key comparisons are outlined below:
Table 1: Comparative Analysis of N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine Hydrochloride and Related Compounds
Structural Insights :
- The benzoisoxazole moiety in the target compound enhances π-π stacking interactions and metabolic stability compared to pyrimidine or butanoic acid derivatives .
- Unlike (R)-3-amino-4-(methylphenyl)butanoic acid hydrochlorides, which are chiral and used in asymmetric synthesis, the target compound lacks stereocenters, simplifying synthesis but limiting chiral applications .
Physicochemical Properties and Stability
- Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral analogs like (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine, which lacks ionizable groups .
- Stability : Benzoisoxazole derivatives exhibit superior thermal stability compared to pyrrolidine/piperidine-based compounds due to aromatic ring rigidity .
Biological Activity
N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride is a compound that has garnered attention in the fields of pharmaceutical development, biochemical research, and diagnostic applications. Its unique chemical structure allows it to interact with various biological targets, making it a valuable subject for research into its biological activities.
- Molecular Formula : CHClNO
- Molecular Weight : 275.73 g/mol
- CAS Number : 1184997-37-2
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Pharmaceutical Development
Research indicates that this compound has potential therapeutic applications, particularly in oncology and neurology. It interacts with specific biological targets that are crucial for disease progression. For instance, studies have highlighted its role as an inhibitor of viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg viruses .
2. Biochemical Research
In biochemical studies, this compound serves as a tool for investigating enzyme activities and cellular processes. It aids in understanding complex biochemical pathways, which is essential for drug development. The compound's ability to modulate enzyme activity has been explored, showing promise in various assays designed to elucidate its mechanism of action .
3. Diagnostic Applications
This compound is also being investigated for its potential in developing diagnostic assays. Its ability to identify biomarkers associated with diseases could lead to advancements in early detection and treatment strategies .
Case Study 1: Antiviral Activity
A series of compounds related to this compound were tested for their efficacy against Ebola virus entry. One notable compound demonstrated an EC50 value of less than 10 μM, indicating strong antiviral activity against both Ebola and Marburg viruses . This highlights the potential of this compound as a lead candidate for further optimization.
Case Study 2: Enzyme Inhibition
Research has shown that derivatives of this compound exhibit selective inhibition of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Compounds with similar structures have been reported to possess significant anti-inflammatory properties, suggesting that this compound may share these characteristics .
Comparative Analysis of Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with aminomethylphenyl precursors under reflux conditions in absolute ethanol, catalyzed by glacial acetic acid. Post-reaction purification includes solvent evaporation under reduced pressure and filtration . For analogous compounds, yields exceeding 90% are achieved via optimized stoichiometry (1:1 molar ratios) and reaction durations (1–4 hours) at 45–100°C . Standardization requires monitoring via TLC and adjusting reflux times to minimize byproducts.
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.96–7.29 ppm, methoxy groups at δ 3.76–3.86 ppm) .
- HPLC : Determines purity (>95%) with retention times (e.g., 0.88–1.21 minutes) under reverse-phase conditions .
- HRMS : Validates molecular weights (e.g., m/z 243.1129 [M+H]+) with sub-ppm accuracy .
- Melting Point Analysis : Confirms crystalline consistency (e.g., 275–310°C for hydrochloride salts) .
Q. How does the hydrochloride salt formation impact the compound’s physicochemical properties?
- Methodological Answer : Hydrochloride salt formation enhances solubility in polar solvents (e.g., water, DMSO) and stabilizes the compound against hygroscopic degradation. Purification via recrystallization from ethanol/water mixtures improves yield and crystallinity . Stability studies under accelerated conditions (40°C/75% RH) are recommended to assess salt integrity.
Advanced Research Questions
Q. How can researchers resolve conflicting NMR spectral data during structural elucidation of derivatives?
- Methodological Answer : Contradictions in proton splitting or unexpected shifts (e.g., overlapping aromatic signals) can be addressed by:
- 2D NMR (COSY, HSQC) : Resolves coupling networks and carbon-proton correlations .
- Variable Temperature NMR : Mitigates signal broadening caused by dynamic processes.
- Cross-Referencing Analogues : Compare with structurally similar compounds (e.g., N-(4-(Aminomethyl)phenyl)-5-methyl-2-hydroxybenzamide hydrochloride) to identify substituent-specific shifts .
Q. What strategies are effective in optimizing low-yield reactions for novel derivatives?
- Methodological Answer : For yields below 50% (e.g., N-(4-(Aminomethyl)phenyl)-4-isopropyl-2-hydroxybenzamide hydrochloride at 56% ):
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation.
- Solvent Optimization : Replace ethanol with DMF or THF to enhance reactant solubility.
- Microwave-Assisted Synthesis : Reduces reaction times and improves energy efficiency .
Q. How can biological activity be assessed in neurological or pesticidal models?
- Methodological Answer :
- Neurological Models : Use oligodendrocyte growth assays to evaluate neuroregenerative potential, as seen in kallikrein-related peptidase 6 inhibitors .
- Pesticidal Activity : Screen against Spodoptera frugiperda larvae using diet incorporation assays, referencing structurally related dihydroisoxazol-3-amine derivatives .
Q. What experimental protocols are recommended for stability studies under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24–72 hours, monitoring decomposition via HPLC .
- Thermal Stability : Use TGA/DSC to analyze melting transitions and identify decomposition thresholds (e.g., >250°C for hydrochloride salts ).
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
